molecular formula C11H16O2 B6155206 3-(4-methoxy-3-methylphenyl)propan-1-ol CAS No. 93306-73-1

3-(4-methoxy-3-methylphenyl)propan-1-ol

Cat. No.: B6155206
CAS No.: 93306-73-1
M. Wt: 180.2
InChI Key:
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Description

3-(4-methoxy-3-methylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenylpropanol, characterized by the presence of a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-3-methylphenyl)propan-1-ol typically involves the reaction of 4-methoxy-3-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the aldehyde group under hydrogen gas (H2) pressure. This approach is efficient and can be conducted in a continuous flow reactor to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxy-3-methylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like hydrobromic acid (HBr).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrobromic acid (HBr) in acetic acid.

Major Products Formed

    Oxidation: 3-(4-methoxy-3-methylphenyl)propanal or 3-(4-methoxy-3-methylphenyl)propanoic acid.

    Reduction: 3-(4-methoxy-3-methylphenyl)propane.

    Substitution: 3-(4-bromo-3-methylphenyl)propan-1-ol.

Scientific Research Applications

3-(4-methoxy-3-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis and death. The compound’s antioxidant properties are due to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)propan-1-ol
  • 3-(3,4-dimethoxyphenyl)propan-1-ol
  • 3-(4-methylphenyl)propan-1-ol

Uniqueness

3-(4-methoxy-3-methylphenyl)propan-1-ol is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which imparts distinct chemical and physical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-methoxy-3-methylphenyl)propan-1-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of a functional group, reduction of a carbonyl group, and alkylation of an aromatic ring.", "Starting Materials": ["4-methoxy-3-methylbenzaldehyde", "propan-1-ol", "sodium borohydride", "iodomethane", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "dichloromethane"], "Reaction": ["Protection of the aldehyde group in 4-methoxy-3-methylbenzaldehyde using sodium borohydride and iodomethane to yield 4-methoxy-3-methylbenzyl alcohol", "Reduction of the carbonyl group in 4-methoxy-3-methylbenzyl alcohol using sodium borohydride to yield 3-(4-methoxy-3-methylphenyl)propan-1-ol", "Alkylation of the aromatic ring in 3-(4-methoxy-3-methylphenyl)propan-1-ol using hydrochloric acid and sodium hydroxide in diethyl ether and dichloromethane to yield the final product, 3-(4-methoxy-3-methylphenyl)propan-1-ol"] }

CAS No.

93306-73-1

Molecular Formula

C11H16O2

Molecular Weight

180.2

Purity

95

Origin of Product

United States

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